6-Nitroso-1,2-benzopyrone

描述

6-硝基-1,2-苯并吡喃酮是一种属于苯并吡喃酮类的杂环化合物,其特征在于苯并吡喃酮结构上连接了一个硝基 (-NO)。

准备方法

合成路线和反应条件

6-硝基-1,2-苯并吡喃酮的合成通常涉及对 1,2-苯并吡喃酮进行硝化,然后还原成硝基衍生物。反应条件通常包括使用硝酸和硫酸进行硝化,然后在乙酸存在下使用二硫化钠或锌粉等还原剂进行还原。

工业生产方法

6-硝基-1,2-苯并吡喃酮的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对更高的产率和纯度进行了优化,通常涉及连续流动反应器和高级纯化技术,如重结晶和色谱法。

化学反应分析

反应类型

6-硝基-1,2-苯并吡喃酮会发生各种化学反应,包括:

氧化: 硝基可以被氧化成硝基衍生物。

还原: 硝基可以被还原成氨基衍生物。

取代: 该化合物可以进行亲电和亲核取代反应。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 常用的还原剂包括硼氢化钠和氢化铝锂。

取代: 卤素、卤代烷和胺类、硫醇类等亲核试剂通常使用。

主要生成产物

氧化: 硝基-1,2-苯并吡喃酮衍生物。

还原: 氨基-1,2-苯并吡喃酮衍生物。

取代: 根据所用试剂的不同,会生成各种取代的苯并吡喃酮衍生物。

科学研究应用

Chemical Properties and Structure

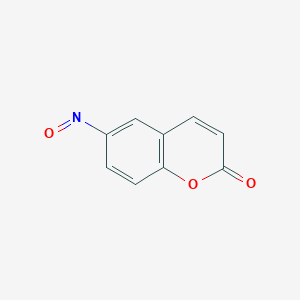

6-Nitroso-1,2-benzopyrone is characterized by a nitroso group attached to a benzopyrone structure. It is an oxidation product of 6-amino-1,2-benzopyrone and exhibits reactivity typical of nitroso compounds. Its ability to interact with biological macromolecules makes it a valuable compound in research settings.

Biochemical Research Applications

-

Enzyme Inhibition :

- High-Throughput Screening : this compound has been utilized in the development of a high-throughput colorimetric screen to monitor the activation of the non-ribosomal peptide synthetase BpsA. This system facilitates the synthesis of indigoidine from L-glutamine, providing a robust method for identifying enzyme inhibitors .

- Mechanism of Action : The compound binds to the DNA-recognizing domain of ADP-ribosyltransferase, leading to the destabilization of zinc finger polypeptide complexes. This interaction results in significant inhibition of enzyme activity while preserving DNA binding capabilities .

- Antiviral Activity :

- Cytotoxicity Studies :

Pharmacological Applications

-

Therapeutic Potential :

- This compound has been investigated for its role as an anti-cancer agent due to its ability to inhibit tumor cell proliferation. Its application in treating conditions like Kaposi's sarcoma in immunocompromised patients has been noted .

- The compound's low toxicity profile enhances its attractiveness as a candidate for drug development .

- Neuroprotective Effects :

Case Studies and Experimental Findings

作用机制

6-硝基-1,2-苯并吡喃酮通过与 ADP-核糖基转移酶的 DNA 识别域结合来发挥其作用。 这种结合优先使酶中存在的两个锌指多肽复合物之一不稳定,导致酶活性丧失,同时仍允许 DNA 结合 。这种机制对于其潜在的治疗应用至关重要,特别是在靶向参与疾病过程的特定分子通路方面。

相似化合物的比较

类似化合物

6-氨基-1,2-苯并吡喃酮: 1,2-苯并吡喃酮的氨基衍生物。

6-硝基-1,2-苯并吡喃酮: 1,2-苯并吡喃酮的硝基衍生物。

1,2-苯并吡喃酮: 没有取代基的母体化合物。

独特性

6-硝基-1,2-苯并吡喃酮由于存在硝基而具有独特性,与氨基和硝基对应物相比,它赋予了独特的化学反应性和生物活性。硝基允许与生物大分子进行特定相互作用,使其成为研究和潜在治疗应用的宝贵化合物。

生物活性

6-Nitroso-1,2-benzopyrone (6-NBP) is a compound that has garnered attention for its diverse biological activities, particularly its role as an inhibitor of key enzymes involved in cellular processes. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

6-NBP is characterized by a nitroso group attached to a benzopyrone ring. Its unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions typical of nitroso compounds, including nitrosation and reduction, which may influence its biochemical interactions.

The primary target of 6-NBP is the enzyme ADP-ribosyltransferase , specifically inhibiting poly(ADP-ribose) polymerase (PARP). The interaction occurs at the DNA-recognizing domain of the enzyme, leading to:

- Inhibition of PARP activity : This inhibition disrupts the enzyme's ability to perform poly(ADP-ribosyl)ation, a crucial post-translational modification involved in DNA repair.

- Induction of apoptosis : By preventing PARP from keeping specific endonucleases inactive, 6-NBP triggers DNA degradation and subsequent programmed cell death in tumor cells.

Cellular Effects

Research indicates that 6-NBP induces apoptosis in various tumor cell lines by inactivating PARP. This effect has been documented in studies involving leukemic and other malignant human cells. The compound's ability to destabilize zinc finger polypeptide complexes within ADP-ribosyltransferase is crucial for its mechanism .

Dosage Effects

The biological effects of 6-NBP vary significantly with dosage:

- Lower doses : Exhibit therapeutic effects such as inhibiting tumor cell proliferation and inducing apoptosis.

- Higher doses : May lead to cytotoxic effects, potentially damaging normal cells and tissues.

Research Findings and Case Studies

Several studies have highlighted the potential applications of 6-NBP in various fields:

- Anticancer Activity : In vitro studies have demonstrated that 6-NBP effectively inhibits the growth of cancer cells by inducing apoptosis through PARP inhibition. For instance, one study reported significant cell death in leukemic cells treated with 6-NBP compared to untreated controls.

- Antimicrobial Properties : Preliminary investigations suggest that 6-NBP may also possess antimicrobial activity, although further research is needed to quantify these effects and elucidate the underlying mechanisms.

- High-Throughput Screening Applications : 6-NBP has been utilized in developing a colorimetric screen for monitoring enzyme activity related to non-ribosomal peptide synthesis. This application demonstrates its utility in biochemical assays.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 6-NBP, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure/Functional Group | Unique Properties |

|---|---|---|

| 5-Nitroso-1(2H)-isoquinolinone | Isoquinoline derivative | Exhibits different biological activities compared to benzopyrones |

| 7-Nitroso-1(2H)-isoquinolinone | Isoquinoline derivative | Potentially different enzyme inhibition profiles |

| 6-Amino-1,2-benzopyrone | Parent compound | Precursor for synthesizing this compound |

The presence of the nitroso group in 6-NBP imparts distinct chemical reactivity and biological activity compared to its amino and nitro counterparts, making it a valuable compound for research and therapeutic applications .

属性

IUPAC Name |

6-nitrosochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO3/c11-9-4-1-6-5-7(10-12)2-3-8(6)13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTDAUGEZTYMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156580 | |

| Record name | 6-Nitroso-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130506-22-8 | |

| Record name | 6-Nitroso-1,2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130506228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitroso-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 6-Nitroso-1,2-benzopyrone?

A1: this compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), specifically targeting one of its zinc-finger domains. [] This inhibition disrupts the enzyme's ability to perform poly(ADP-ribosyl)ation, a crucial post-translational modification involved in DNA repair and other cellular processes. []

Q2: How does inhibiting PARP lead to antitumor activity in the case of this compound?

A2: By inactivating PARP, this compound prevents the enzyme from keeping a specific endonuclease in its inactive form. [] This endonuclease, once derepressed, initiates DNA degradation, ultimately triggering apoptosis, a programmed cell death pathway. [] This mechanism makes this compound particularly effective against tumor cells, showcasing its potential as an antitumor agent. []

Q3: Besides its antitumor effects, does this compound exhibit activity against other diseases?

A3: Research suggests that this compound also displays antiviral properties. [] While the exact mechanisms behind these effects remain to be fully elucidated, its potential to combat viral infections adds another layer to its therapeutic promise. []

Q4: Has this compound been explored in high-throughput screening assays to identify its potential in various disease models?

A4: Yes, this compound was identified in high-throughput screening assays as a potential inhibitor of glioblastoma cell growth and invasion. [, ] These screenings revealed its ability to hinder the proliferation and spread of these aggressive brain cancer cells, highlighting its potential therapeutic value in glioblastoma treatment. [, ]

Q5: What is known about the selectivity of this compound towards cancer cells compared to normal cells?

A5: While research on this compound is still ongoing, preliminary studies indicate a degree of selectivity towards cancer cells. Research showed that tumoricidal concentrations of this compound were relatively harmless to normal bone marrow progenitor cells and had minimal impact on superoxide formation by neutrophil granulocytes. [] This suggests a potential therapeutic window where the compound effectively targets cancer cells while minimizing harm to healthy cells.

Q6: Have any studies investigated the effect of this compound on the glucocorticoid receptor pathway?

A6: Yes, a study identified this compound as a potential inhibitor of glucocorticoid receptor (GR) translocation to the nucleus. [] This process, essential for GR function, was disrupted by the compound, suggesting its potential to modulate GR signaling pathways. [] Further research is needed to fully understand the implications of this finding.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。